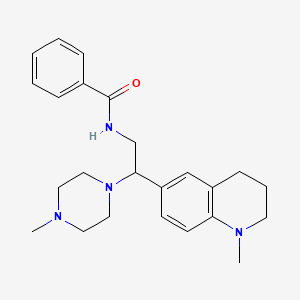
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide" is a compound that falls within the category of tetrahydroquinoline derivatives. These compounds have been studied for various chemical properties and potential applications in different fields of chemistry and pharmacology.
Synthesis Analysis
- Synthesis of Tetrahydroquinoline Derivatives: The synthesis of tetrahydroquinoline derivatives often involves multistep chemical reactions. For example, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and similar compounds are synthesized through reactions involving methyl anthranilate with other chemical agents in specific conditions (Chau, Saegusa, & Iwakura, 1982).
Molecular Structure Analysis
- X-Ray Crystallography Studies: The molecular structure of tetrahydroquinoline derivatives can be studied using X-ray crystallography. This helps in determining the conformational features of such compounds (Zablotskaya et al., 2013).
Chemical Reactions and Properties
- Cyclization Reactions: Tetrahydroquinoline compounds can be synthesized using cyclization reactions, such as the Pummerer-type cyclization, which may involve the use of additives like boron trifluoride diethyl etherate (Saitoh et al., 2001).
- Physicochemical Characterization: These compounds have been characterized by NMR and IR spectroscopy, mass spectrometry, and other methods, which help in understanding their chemical nature (Zablotskaya et al., 2013).
Physical Properties Analysis
- Solubility and Binding Modes: The solubility and plasma protein binding properties of tetrahydroquinoline derivatives are important physical properties that can be optimized for specific applications (Brown et al., 2012).
Chemical Properties Analysis
- Reactivity with Other Chemicals: These compounds can react with various chemicals, showing different properties such as cyclization and forming new compounds (Saitoh et al., 2001).
- Inhibitory and Biological Activities: Some tetrahydroquinoline derivatives have shown potential as inhibitors in biological systems and have been evaluated for their biological activities (Sakr et al., 2019).
科学的研究の応用
Synthesis and Chemical Characterization
- The synthesis of substituted benzamides, including derivatives similar to the compound , provides foundational knowledge for understanding their chemical properties and potential applications. These compounds were synthesized to explore their chemical behavior and potential biological activity (Chau et al., 1982).
Antibacterial Activities
- A study focused on the synthesis and evaluation of antibacterial activities of fluoroquinolone-based 4-thiazolidinones, which shares a structural similarity with the compound of interest. This research highlights the potential of these compounds in developing new antibacterial agents (Patel & Patel, 2010).
Pharmacological Properties
- Research on temafloxacin hydrochloride, a related compound, delves into its potent antimicrobial properties and pharmacological profile. Though directly not about the compound, this study provides insights into how similar structures might interact biologically (Chu et al., 1991).
Analgesic Activity
- The synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety were investigated, revealing potential for pain management applications. These studies suggest a framework for the development of new analgesics based on structural modifications of the compound (Saad et al., 2011).
Ocular Hypotensive Action
- Research on tetrahydroquinoline analogs, including molecules with structural similarities to the compound , demonstrated significant ocular hypotensive effects in rabbits. This suggests potential applications in treating conditions such as glaucoma (Pamulapati & Schoenwald, 2011).
Anticonvulsant Activity
- A study on the anticonvulsant activity of novel 4-Quinazolinone derivatives, including similar structural compounds, showcased promising results in managing convulsions. This indicates potential therapeutic applications for epilepsy and related disorders (Noureldin et al., 2017).
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-26-13-15-28(16-14-26)23(18-25-24(29)19-7-4-3-5-8-19)21-10-11-22-20(17-21)9-6-12-27(22)2/h3-5,7-8,10-11,17,23H,6,9,12-16,18H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFLLWSYCJVTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2495638.png)
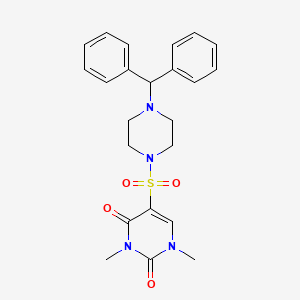

![1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495643.png)
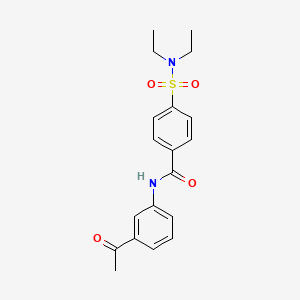
![1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2495646.png)
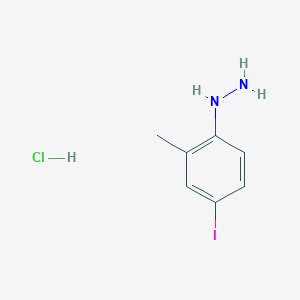
![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2495649.png)
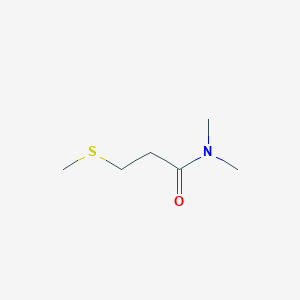

![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2495654.png)

![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)